FMOC-D-Allo-THR(TBU)-OH

Peptide Synthesis Stereochemistry D-Allothreonine

Secure FMOC-D-Allo-THR(TBU)-OH — the exclusive (2R,3R) D-allo-threonine building block for callipeltins and bioactive cyclic depsipeptides. Its orthogonal Fmoc/tBu protection ensures seamless solid-phase incorporation. Substituting L-Thr, D-Thr, or L-allo-Thr analogs yields inactive diastereomers, invalidating SAR data. ≥98% purity supports reproducible automated SPPS and peptide therapeutic development.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 170643-02-4
Cat. No. B557748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-D-Allo-THR(TBU)-OH
CAS170643-02-4
Synonyms170643-02-4; (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoicacid; Fmoc-d-allo-thr(tbu)-oh; Fmoc-D-allo-threonine(tBU)-OH; SCHEMBL119402; CTK8B7858; MolPort-020-004-774; ZINC5018647; ANW-58797; N-Fmoc-O-tert-Butyl-D-allothreonine; VA50306; AJ-52953; AK-63131; RT-023505; FT-0643632; ST24033975; V3742; B-7432; N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-D-allothreonine; D-Allothreonine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
InChIKeyLZOLWEQBVPVDPR-JLTOFOAXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-D-Allo-THR(TBU)-OH (CAS 170643-02-4): Protected D-Allothreonine Building Block for Specialized Peptide Synthesis


FMOC-D-Allo-THR(TBU)-OH (CAS 170643-02-4), N-α-(9-Fluorenylmethoxycarbonyl)-O-(t-butyl)-D-allo-threonine, is a protected non-proteinogenic amino acid derivative classified as an Fmoc/tBu-protected D-allothreonine . With a molecular formula of C23H27NO5 and a molecular weight of approximately 397.46 g/mol, it presents as a white to off-white crystalline powder, offering convenient handling for solid-phase peptide synthesis (SPPS) . The Fmoc group provides base-labile protection of the α-amino group, while the tert-butyl (tBu) ether safeguards the side-chain hydroxyl group, enabling controlled incorporation of the (2R,3R)-stereoisomer into complex peptide sequences . This compound is a strategic building block for introducing D-allo-threonine residues, which are critical components in biologically active cyclic depsipeptides such as callipeltins, where stereochemical precision dictates target affinity and biological function [1].

FMOC-D-Allo-THR(TBU)-OH: Why Generic Fmoc-Thr(tBu)-OH Substitution Leads to Stereochemical Mismatch and Synthesis Failure


Substituting FMOC-D-Allo-THR(TBU)-OH with a generic Fmoc-protected threonine derivative—such as Fmoc-L-Thr(tBu)-OH (CAS 71989-35-0), Fmoc-D-Thr(tBu)-OH (CAS 138797-71-4), or even Fmoc-L-allo-Thr(tBu)-OH (CAS 201481-37-0)—is chemically inadvisable and can lead to complete experimental failure [1]. While these analogs share identical molecular formulas (C23H27NO5) and protection schemes, they differ fundamentally in the stereochemical configuration at the α-carbon (C2) and β-carbon (C3) positions [1]. This compound possesses the specific (2R,3R) absolute configuration, whereas the common L-Thr derivatives are (2S,3R), D-Thr is (2R,3S), and L-allo-Thr is (2S,3S) [1][2]. In peptide synthesis, particularly for cyclic depsipeptides or bioactive conformers, this stereochemistry dictates the three-dimensional orientation of the hydroxyl side chain, which is essential for proper macrocyclization, receptor binding, and biological activity [3][4]. Using an incorrect stereoisomer results in a diastereomeric peptide with altered conformation, potentially abolishing target binding and yielding meaningless biological data, as demonstrated in configurational reassignments of callipeltin E where the stereochemistry of the threonine residue proved critical [3][4].

FMOC-D-Allo-THR(TBU)-OH: Quantitative Evidence for Differentiated Procurement in Specialized Peptide Synthesis


Absolute (2R,3R) Stereochemical Configuration Defines Structural and Functional Utility vs. Common Threonine Analogs

FMOC-D-Allo-THR(TBU)-OH is distinguished by its unique (2R,3R) absolute configuration. This contrasts with the more common Fmoc-L-Thr(tBu)-OH (2S,3R), Fmoc-D-Thr(tBu)-OH (2R,3S), and Fmoc-L-allo-Thr(tBu)-OH (2S,3S) stereoisomers [1][2]. The (2R,3R) configuration is essential for mimicking the natural D-allo-threonine residue found in biologically active cyclic depsipeptides such as callipeltins, which exhibit potent anti-HIV and cytotoxic activities [3][4]. In configurational reassignments of callipeltin E, the specific stereochemistry of the threonine residue was critical for accurate structure determination and biological activity correlation [4].

Peptide Synthesis Stereochemistry D-Allothreonine Cyclic Depsipeptides

Improved Synthetic Accessibility from Inexpensive L-Threonine with High Diastereomeric Excess

An improved synthetic route enables the production of FMOC-D-Allo-THR(TBU)-OH from inexpensive L-threonine via epimerization with catalytic salicylaldehyde, affording D-allothreonine with a high diastereomeric excess (de) of 96% [1]. This method provides a practical, scalable alternative to previous approaches that relied on expensive starting materials or low-yielding stereoinversions. The resulting D-allothreonine intermediate is then protected to yield FMOC-D-Allo-THR(TBU)-OH and Fmoc-D-alloThr-OtBu, offering a reliable and cost-effective supply chain [1].

Peptide Synthesis Synthetic Methodology Diastereoselectivity Process Chemistry

Commercial Availability with High Purity (≥99%) Suitable for Demanding SPPS Applications

Commercial sources offer FMOC-D-Allo-THR(TBU)-OH with a purity of ≥99% as determined by HPLC, ensuring minimal contamination by stereoisomers or other impurities that could compromise peptide synthesis fidelity . This high level of purity is critical for solid-phase peptide synthesis (SPPS), where even small amounts of incorrect stereoisomers can lead to difficult-to-separate diastereomeric peptide mixtures and reduced biological activity. In contrast, some vendors offer the L-allo diastereomer (Fmoc-L-allo-Thr(tBu)-OH) at a lower purity specification of ≥95%, potentially introducing greater stereochemical heterogeneity .

Peptide Synthesis Solid-Phase Peptide Synthesis Analytical Chemistry Quality Control

Chemoselective Deprotection Enables Orthogonal Synthesis of Complex Cyclic Depsipeptides

The t-butyl ether protecting group on the side-chain hydroxyl of FMOC-D-Allo-THR(TBU)-OH can be chemoselectively deprotected in the presence of a t-butyl ester, enabling orthogonal synthetic strategies for constructing complex cyclic depsipeptides such as callipeltins A and B [1]. This chemoselectivity allows for the sequential unmasking of functional groups, facilitating the formation of ester bonds between the threonine side chain and other residues, which is essential for macrocyclization. This contrasts with simpler threonine derivatives lacking orthogonal protection, where simultaneous deprotection would lead to unwanted side reactions and lower overall yields [1].

Peptide Synthesis Deprotection Chemoselectivity Cyclic Peptides

FMOC-D-Allo-THR(TBU)-OH: High-Value Research and Industrial Applications Derived from Quantitative Evidence


Total Synthesis of Stereochemically-Defined Cyclic Depsipeptides (e.g., Callipeltins) for Anti-HIV and Cytotoxic Drug Discovery

The absolute (2R,3R) configuration of FMOC-D-Allo-THR(TBU)-OH is essential for constructing the D-allo-threonine residue found in callipeltins, a class of cyclic depsipeptides with potent anti-HIV and cytotoxic activities [1]. Procurement of this specific stereoisomer is mandatory for structure-activity relationship (SAR) studies and for confirming the native stereochemistry of natural products, as misassignment can lead to inactive analogs [1][2].

Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Therapeutic Peptides Incorporating Non-Proteinogenic Amino Acids

The high purity (≥99%) of commercially available FMOC-D-Allo-THR(TBU)-OH, coupled with its orthogonal Fmoc/tBu protection, makes it ideally suited for automated SPPS of peptide therapeutics [1]. Incorporating this D-allo-threonine residue enhances protease resistance and can modulate peptide conformation, improving pharmacokinetic properties [2]. The improved synthetic accessibility from L-threonine ensures a reliable supply for preclinical and early clinical development programs .

Stereochemical Probes for Studying Peptide-Receptor Interactions and Conformational Analysis

Researchers studying peptide-receptor interactions can use FMOC-D-Allo-THR(TBU)-OH to synthesize diastereomeric peptide libraries. By comparing the biological activity of peptides containing the (2R,3R) D-allo-threonine residue versus those with other threonine stereoisomers (e.g., (2S,3R) L-Thr), scientists can precisely map the stereochemical requirements for receptor binding and activation [1][2]. This approach is fundamental to rational peptide drug design and understanding chiral recognition in biological systems.

Process Development and Scale-Up for Non-Proteinogenic Amino Acid Building Blocks

The improved synthesis of FMOC-D-Allo-THR(TBU)-OH from inexpensive L-threonine, achieving 96% de for the key D-allothreonine intermediate, provides a robust and scalable route for process chemists [1]. This methodology reduces reliance on costly chiral pool starting materials and enables the cost-effective production of multi-gram to kilogram quantities required for advanced preclinical studies and GMP manufacturing campaigns [1].

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